![molecular formula C11H17NOS B5216588 [1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol](/img/structure/B5216588.png)
[1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol
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Overview
Description
[1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol is a compound that features a piperidine ring substituted with a thiophen-3-ylmethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol typically involves the reaction of piperidine derivatives with thiophene-based compounds. One common method is the condensation reaction, where a thiophene derivative reacts with a piperidine derivative under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
[1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a ketone or aldehyde, while substitution reactions can produce a variety of thiophene-substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
In biological research, this compound can be used to study the interactions of piperidine and thiophene derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with piperidine and thiophene moieties have shown promise in treating various diseases, including neurological disorders and infections .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. Thiophene derivatives are known for their applications in organic electronics and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the thiophene moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and thiophene-based molecules. Examples include:
- Piperidine derivatives like piperidin-2-ylmethanol
- Thiophene derivatives like thiophen-2-ylmethylamine
Uniqueness
What sets [1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol apart is its combination of a piperidine ring with a thiophene moiety, providing a unique set of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
[1-(thiophen-3-ylmethyl)piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-8-11-3-1-2-5-12(11)7-10-4-6-14-9-10/h4,6,9,11,13H,1-3,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPMZRYXOPFBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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